BenchChemオンラインストアへようこそ!

HNMPA-(AM)3

Cell Permeability Prodrug Activation Intracellular Delivery

HNMPA-(AM)3 is a cell-permeable prodrug form of the insulin receptor tyrosine kinase (IRTK) inhibitor HNMPA. Upon entering the cell, cytosolic esterases cleave the acetoxymethyl (AM) ester groups to release the active parent compound, HNMPA.

Molecular Formula C20H23O10P
Molecular Weight 454.4 g/mol
CAS No. 120944-03-8
Cat. No. B1195903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHNMPA-(AM)3
CAS120944-03-8
SynonymsHNMPA-(AM(3))
hydroxy-2-naphthalenyl-methyl phosphonic acid trisacetoxymethyleste
Molecular FormulaC20H23O10P
Molecular Weight454.4 g/mol
Structural Identifiers
SMILESCC(=O)OCOC(C1=CC2=CC=CC=C2C=C1)P(=O)(OCOC(=O)C)OCOC(=O)C
InChIInChI=1S/C20H23O10P/c1-14(21)25-11-28-20(19-9-8-17-6-4-5-7-18(17)10-19)31(24,29-12-26-15(2)22)30-13-27-16(3)23/h4-10,20H,11-13H2,1-3H3
InChIKeyUQODAZKXEREJLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HNMPA-(AM)3 (CAS 120944-03-8): A Cell-Permeable Insulin Receptor Tyrosine Kinase Inhibitor Prodrug for Targeted Signaling Studies


HNMPA-(AM)3 is a cell-permeable prodrug form of the insulin receptor tyrosine kinase (IRTK) inhibitor HNMPA [1]. Upon entering the cell, cytosolic esterases cleave the acetoxymethyl (AM) ester groups to release the active parent compound, HNMPA [2]. This compound is widely used as a selective pharmacological tool to dissect insulin receptor (IR) signaling pathways, inhibiting both serine and tyrosine autophosphorylation of the human insulin receptor [3].

Why HNMPA-(AM)3 Cannot Be Substituted with Generic Insulin Receptor Inhibitors or Non-Cell-Permeable Analogs


Generic substitution with the membrane-impermeable parent compound HNMPA or other IRTK inhibitors is not scientifically valid due to a critical pharmacokinetic requirement: HNMPA-(AM)3 is specifically engineered as an acetoxymethyl (AM) ester prodrug to overcome the cellular membrane barrier that the charged phosphonate HNMPA cannot cross [1]. Substituting with HNMPA would result in negligible intracellular drug accumulation and thus no functional IRTK inhibition in intact cell assays [2]. Furthermore, other widely used IRTK inhibitors, such as AG1024, exhibit distinct selectivity profiles and off-target effects (e.g., on EGFR), which can confound pathway analysis [3]. The quantitative performance differences detailed below establish HNMPA-(AM)3 as a chemically defined and experimentally validated tool that cannot be replaced by a generic alternative without compromising the reproducibility and interpretability of IR-specific signaling experiments.

Quantitative Differentiation of HNMPA-(AM)3: A Comparative Evidence Guide for Procurement


Cell Permeability: HNMPA-(AM)3 Prodrug vs. Membrane-Impermeable Parent HNMPA

HNMPA-(AM)3 achieves intracellular IRTK inhibition in intact cells, whereas the parent compound HNMPA is membrane-impermeable and requires cell disruption or microinjection to access the cytoplasmic kinase domain. This functional distinction is absolute and defines the utility of HNMPA-(AM)3 for cellular studies [1]. The AM ester groups are cleaved by ubiquitous cytosolic esterases to release the active HNMPA pharmacophore [2].

Cell Permeability Prodrug Activation Intracellular Delivery Insulin Receptor Signaling

Insulin Receptor Tyrosine Kinase (IRTK) Inhibition: HNMPA-(AM)3 vs. AG1024

In a functional assay of insulin receptor-mediated endosome fusion, HNMPA-(AM)3 effectively blocked the formation of Rab5-positive endosomes and Rab5 activation, demonstrating direct targeting of IRTK activity in a cellular context [1]. In the same study, the alternative IRTK inhibitor AG1024 also blocked endosome fusion but exhibited a distinct concentration-response profile, indicating potential differences in mechanism or potency [2].

Tyrosine Kinase Inhibition Insulin Receptor Endocytosis Signal Transduction

Selectivity Profile: HNMPA-(AM)3 Lacks Activity Against PKA and PKC

A critical differentiator for HNMPA-(AM)3 is its lack of inhibitory activity against the key serine/threonine kinases PKA and PKC, which are major nodes in many signaling cascades. This selectivity minimizes confounding off-target effects in cellular assays compared to broader-spectrum kinase inhibitors .

Kinase Selectivity Off-Target Effects PKA PKC Insulin Signaling

Species-Specific Potency: Mammalian vs. Insect Insulin Receptor

HNMPA-(AM)3 exhibits a marked difference in potency between mammalian and insect insulin receptors, providing a unique tool for comparative endocrinology and for studies in model organisms like the mosquito . This differential sensitivity is not observed with the non-cell-permeable parent HNMPA.

Species Selectivity Insulin Receptor Ecdysteroidogenesis Comparative Pharmacology

Optimal Experimental Scenarios for HNMPA-(AM)3 Based on Quantitative Differentiation


Dissecting Insulin-Stimulated Glucose Uptake in Intact Adipocytes

Use HNMPA-(AM)3 at 10-100 µM to selectively block IRTK activity in isolated rat adipocytes without the need for cell permeabilization. The prodrug's 100-fold improvement in cellular activity over the parent HNMPA ensures that observed inhibition of 2-deoxyglucose uptake is due to genuine IRTK blockade [1]. This application is directly supported by the IC50 value of 10 µM for inhibiting insulin-stimulated glucose oxidation in this exact system .

Investigating Insulin Receptor-Mediated Endosomal Trafficking and Rab5 Activation

Employ HNMPA-(AM)3 in intact cell assays to block insulin-stimulated Rab5 activation and the formation of Rab5-positive endosomes. The compound's validated efficacy in this specific endocytosis model distinguishes it from alternative inhibitors like AG1024, which have broader kinase inhibition profiles that may complicate data interpretation [2]. This scenario leverages the direct comparative evidence that HNMPA-(AM)3 functionally inhibits Rab5 activation in response to insulin.

Comparative Endocrinology: Selective IRTK Inhibition in Insect Models

Utilize the 14-fold higher potency of HNMPA-(AM)3 against the mosquito insulin receptor (IC50 = 14.2 µM) versus the mammalian receptor (IC50 = 200 µM) to study insulin-like signaling in insects with minimal cross-reactivity in co-cultured mammalian cells . This application is uniquely enabled by the quantified species-specific potency differential, which is not a feature of the parent HNMPA or other IRTK inhibitors.

IR-Specific Pathway Analysis Requiring Minimal PKA/PKC Crosstalk

For experiments where PKA or PKC activation could confound results (e.g., cAMP-mediated crosstalk in glucose metabolism), HNMPA-(AM)3 is the preferred IRTK inhibitor due to its proven lack of activity against these kinases at concentrations up to 1 mM and 420 µM, respectively . This selectivity window is critical for obtaining IR-specific data and avoiding false-positive or false-negative results common with less selective kinase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for HNMPA-(AM)3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.